
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine, also known as NTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用机制
The exact mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not fully understood. However, studies have suggested that 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine may induce cell death in cancer cells by interfering with DNA replication and causing oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has low toxicity and does not cause significant damage to normal cells. However, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the advantages of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is its low toxicity and high selectivity towards cancer cells. However, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is not very water-soluble, which may limit its use in certain applications. In addition, the synthesis of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is relatively complex and requires specialized equipment and expertise.
未来方向
There are several future directions for the research and development of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the exploration of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine's potential applications in other fields, such as energy storage and environmental remediation. Finally, further studies are needed to fully understand the mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine and its potential as a therapeutic agent for cancer and other diseases.
Conclusion:
In conclusion, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine is a promising chemical compound that has potential applications in various fields. Its low toxicity, selectivity towards cancer cells, and anti-inflammatory and antioxidant properties make it an attractive candidate for further research and development. However, more studies are needed to fully understand the mechanism of action of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine and its potential as a therapeutic agent.
合成方法
The synthesis of 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine involves the reaction of 2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)aniline with morpholine in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents.
科学研究应用
4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been extensively studied for its potential applications in various fields, including optoelectronics, materials science, and biomedical research. In optoelectronics, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been used as a fluorescent probe for the detection of metal ions. In materials science, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has been incorporated into polymer matrices to enhance their mechanical and thermal properties. In biomedical research, 4-(2-nitro-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)morpholine has shown promising results as a potential anticancer agent.
属性
IUPAC Name |
4-[4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c1-13-4-2-3-5-15(13)18-20-19(27-21-18)14-6-7-16(17(12-14)23(24)25)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZSDETWIRHSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=C(C=C3)N4CCOCC4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitrophenyl}morpholine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

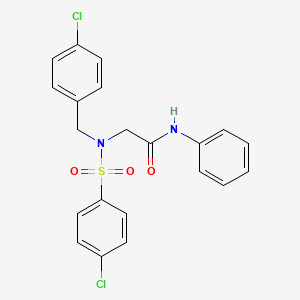
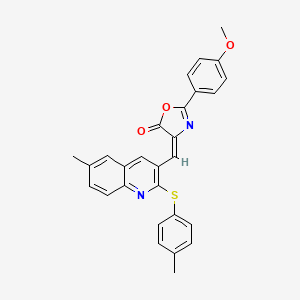

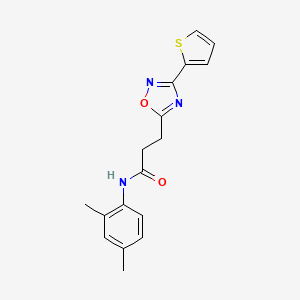
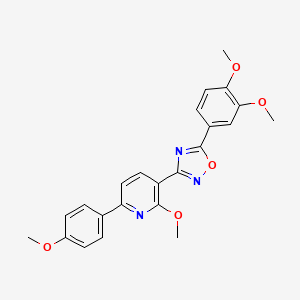

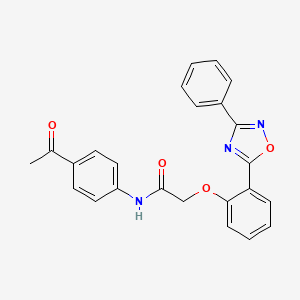





![N-(3,5-dichlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide](/img/structure/B7720043.png)
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)